3-Fluoro-5-iodo-4-methylbenzoyl chloride
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Overview
Description
3-Fluoro-5-iodo-4-methylbenzoyl chloride is a chemical compound with the molecular formula C8H5ClFIO. It is a derivative of benzoyl chloride, characterized by the presence of fluorine, iodine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-iodo-4-methylbenzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 3-fluoro-5-iodo-4-methylbenzoic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 3-fluoro-5-iodo-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can yield 3-fluoro-5-iodo-4-methylbenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as ammonia, primary amines, or alcohols in the presence of a base like pyridine or triethylamine.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: 3-Fluoro-5-iodo-4-methylbenzyl alcohol.
Oxidation Reactions: 3-Fluoro-5-iodo-4-methylbenzoic acid.
Scientific Research Applications
3-Fluoro-5-iodo-4-methylbenzoyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-5-iodo-4-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug synthesis, it may act as an intermediate in the formation of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzoyl chloride: Lacks the iodine substituent, leading to different reactivity and applications.
5-Iodo-4-methylbenzoyl chloride: Lacks the fluorine substituent, affecting its chemical properties and uses.
4-Methylbenzoyl chloride: Lacks both fluorine and iodine substituents, resulting in distinct reactivity and applications.
Uniqueness
3-Fluoro-5-iodo-4-methylbenzoyl chloride is unique due to the presence of both fluorine and iodine substituents on the benzene ring. This combination imparts specific reactivity and properties, making it valuable in specialized chemical syntheses and research applications .
Properties
IUPAC Name |
3-fluoro-5-iodo-4-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFIO/c1-4-6(10)2-5(8(9)12)3-7(4)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSXPAXRJIPWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50846238 |
Source
|
Record name | 3-Fluoro-5-iodo-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50846238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918331-98-3 |
Source
|
Record name | 3-Fluoro-5-iodo-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50846238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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